molecular formula C18H6F5NO5S B14225000 Benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester CAS No. 827018-00-8

Benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester

Cat. No.: B14225000
CAS No.: 827018-00-8
M. Wt: 443.3 g/mol
InChI Key: GWUJGDIEFYCOEO-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester: is a complex organic compound with the molecular formula C18H6F5NO5S This compound is characterized by the presence of a benzenesulfonic acid group, a pentafluoro substituent, and a phenoxazinyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester typically involves multiple steps One common method includes the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acidThe final step involves esterification with 3-oxo-3H-phenoxazin-7-ol under acidic or basic conditions to form the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester is used as a reagent in organic synthesis.

Biology and Medicine: It can be used in the development of pharmaceuticals and as a probe in biochemical assays .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester involves its interaction with molecular targets through its sulfonic acid and ester groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules. The pentafluoro group enhances the compound’s reactivity and stability, allowing it to participate in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: Benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester is unique due to the combination of its functional groups. The presence of the pentafluoro group enhances its reactivity and stability, while the phenoxazinyl ester group provides additional sites for chemical interactions. This combination makes it a versatile compound with diverse applications in scientific research and industry .

Properties

CAS No.

827018-00-8

Molecular Formula

C18H6F5NO5S

Molecular Weight

443.3 g/mol

IUPAC Name

(7-oxophenoxazin-3-yl) 2,3,4,5,6-pentafluorobenzenesulfonate

InChI

InChI=1S/C18H6F5NO5S/c19-13-14(20)16(22)18(17(23)15(13)21)30(26,27)29-8-2-4-10-12(6-8)28-11-5-7(25)1-3-9(11)24-10/h1-6H

InChI Key

GWUJGDIEFYCOEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)OC4=CC(=O)C=CC4=N2

Origin of Product

United States

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